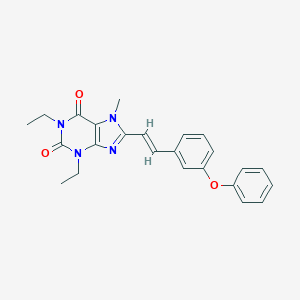

![molecular formula C29H40N2O4 B121641 ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate CAS No. 147770-08-9](/img/structure/B121641.png)

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

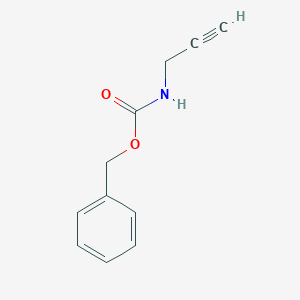

Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate, also known as Ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate, is a useful research compound. Its molecular formula is C29H40N2O4 and its molecular weight is 480.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Esters of carboxylic acids are ubiquitous as useful synthetic precursors in organic synthesis . They are important building blocks in various chemical reactions due to their unique structure and properties .

Pharmaceuticals

Esters are commonly occurring structural motifs that are finding increasing applications in medicinal chemistry owing to their diverse bioactivities . They can be used in the formulation of various drugs and medicines.

Food Industry

Esters are known for their pleasant aromas and are often responsible for the characteristic fragrances of fruits and flowers . Therefore, they can be used as flavoring agents in the food industry .

Cosmetic Industry

Similar to their use in the food industry, esters can also be used in the cosmetic industry due to their pleasant aromas . They can be used in the formulation of various cosmetic products.

Lubricants

Esters have been recognized as crucial organic compounds for industrial applications, including use in lubricants . They can be used in the formulation of various types of lubricants.

Biodiesel Additives

Esters can also be used as additives in biodiesel . They can help improve the properties of biodiesel, making it more efficient and environmentally friendly.

Mécanisme D'action

Target of Action

Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system

Mode of Action

It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .

Pharmacokinetics

Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .

Result of Action

It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.

Action Environment

The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters

Propriétés

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Repaglinide Ethyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)